Bazedoxifene

Catalog No.
S548678
CAS No.
198481-32-2
M.F
C30H34N2O3
M. Wt
470.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bazedoxifene

CAS Number

198481-32-2

Product Name

Bazedoxifene

IUPAC Name

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3

InChI Key

UCJGJABZCDBEDK-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-indol-5-ol; 1H-Indol-5-ol, 1-((4-(2-(hexahydro-1H-azepin-1-yl)ethoxy)phenyl)methyl)-2-(4-hydroxyphenyl)-3-methyl-; Bazedoxifene; Tse-424; WAY 140424

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O

The exact mass of the compound Bazedoxifene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of phenylindole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Bazedoxifene (often supplied as the Bazedoxifene acetate salt) is a third-generation, indole-based selective estrogen receptor modulator (SERM) distinguished by its unique selective estrogen receptor degrader (SERD) properties. Unlike first-generation SERMs, it functions as a pure antagonist in breast and endometrial tissue while maintaining agonist activity in bone [1]. Physicochemically, it is a BCS Class II compound characterized by high permeability but low aqueous solubility, necessitating specific organic solvent protocols (e.g., DMSO or DMF) for in vitro stock preparation . For procurement, Bazedoxifene is primarily selected over older SERMs for its ability to induce proteasomal degradation of the estrogen receptor (ERα), making it an indispensable pharmacological tool for modeling acquired endocrine resistance and evaluating combination therapies in oncology research [2].

Substituting Bazedoxifene with first- or second-generation SERMs like Tamoxifen or Raloxifene fundamentally compromises assays targeting advanced breast cancer mechanisms. Tamoxifen stabilizes the ERα protein and exhibits partial agonist activity in endometrial tissues, which confounds tissue-selectivity studies and fails to mimic pure antagonistic degradation [1]. Raloxifene, while lacking endometrial stimulation, similarly fails to induce significant ERα degradation [2]. Bazedoxifene induces a unique conformational change that disrupts ESR1 helix 12, triggering rapid proteasomal degradation of both wild-type and clinically relevant mutant ERα (such as Y537S) [3]. Consequently, using standard SERMs in place of Bazedoxifene in acquired resistance models will yield false negatives regarding receptor down-regulation and fail to suppress mutant-driven proliferation.

Superior Inhibition of Estradiol-Induced Proliferation vs. Raloxifene

In MCF-7 breast cancer cell assays cotreated with 17β-estradiol, Bazedoxifene demonstrates a highly potent, dose-dependent inhibition of cellular proliferation compared to the benchmark SERM Raloxifene. Bazedoxifene achieves an IC50 of 0.19 nM, whereas Raloxifene requires an IC50 of 1.0 nM to achieve the same inhibitory effect [1]. This approximately 5-fold increase in potency allows for more stringent dosing parameters and clearer signal-to-noise ratios in high-throughput anti-proliferative screening.

Evidence DimensionIC50 for inhibition of 17β-estradiol-induced proliferation
Target Compound Data0.19 nM
Comparator Or Baseline1.0 nM (Raloxifene)
Quantified Difference~5-fold higher potency for Bazedoxifene
ConditionsMCF-7 cells cotreated with 10 pM 17β-estradiol

Enables researchers to use lower concentrations in in vitro assays, minimizing off-target effects while maintaining robust anti-proliferative efficacy.

ERα Proteasomal Degradation (SERD Activity) vs. Tamoxifen and Raloxifene

A defining feature of Bazedoxifene is its SERD-like activity, which is absent in older SERMs. Treatment of MCF-7 or BT483 cells for 8 to 24 hours with Bazedoxifene results in a near-quantitative loss of steady-state ERα expression, comparable to the pure antiestrogen Fulvestrant (ICI 182,780) [1]. In stark contrast, 4-hydroxytamoxifen (4-OHT) stabilizes the ERα protein, and Raloxifene has little to no effect on receptor degradation [2]. This mechanistic divergence is critical for modeling therapies that require physical removal of the receptor rather than mere competitive antagonism.

Evidence DimensionSteady-state ERα protein levels
Target Compound DataNear-quantitative proteasomal degradation (loss of ERα expression)
Comparator Or BaselineReceptor stabilization (4-OHT) or minimal degradation (Raloxifene)
Quantified DifferenceComplete shift from receptor stabilization/maintenance to targeted degradation
ConditionsMCF-7 and BT483 breast cancer cells, 8-24 hour treatment

Justifies the procurement of Bazedoxifene for laboratories specifically studying receptor down-regulation pathways in tamoxifen-resistant cell lines.

Enhanced Potency Against ESR1 Somatic Mutants vs. Fulvestrant and 4-OHT

Bazedoxifene exhibits exceptional efficacy against clinically relevant ESR1 mutations that confer resistance to standard therapies. In MCF-7 cells ectopically expressing the Y537S mutant ERα, Bazedoxifene inhibits cell growth with an IC50 of 0.1 nM. In the same assay, the pure SERD Fulvestrant achieves an IC50 of 2 nM, and the active tamoxifen metabolite 4-OHT achieves an IC50 of 7 nM [1]. This 20- to 70-fold quantitative advantage makes Bazedoxifene a superior baseline compound for studying acquired resistance driven by helix 12 mutations.

Evidence DimensionIC50 for growth inhibition of Y537S mutant ERα cells
Target Compound Data0.1 nM (1 x 10^-10 M)
Comparator Or Baseline2 nM (Fulvestrant) and 7 nM (4-OHT)
Quantified Difference20-fold more potent than Fulvestrant; 70-fold more potent than 4-OHT
ConditionsMCF-7 cells expressing ectopic Y537S mutant ERα

Crucial for oncology researchers needing a highly active control compound when developing next-generation therapies for ESR1-mutated metastatic breast cancer.

Organic vs. Aqueous Solubility for Assay Preparation

Bazedoxifene acetate is a BCS Class II compound, meaning its utility is highly dependent on proper solvent handling. It is highly soluble in organic solvents such as dimethyl formamide (DMF) (~50 mg/mL) and DMSO (~14 mg/mL), but only sparingly soluble in direct aqueous buffers . To achieve a working aqueous concentration (e.g., ~0.04 mg/mL in PBS pH 7.2), the compound must first be dissolved in DMF or DMSO and then diluted at a 1:20 ratio . Attempting to dissolve the powder directly in aqueous media will result in precipitation and assay failure.

Evidence DimensionMaximum solubility
Target Compound Data~50 mg/mL (in DMF) or ~14 mg/mL (in DMSO)
Comparator Or Baseline~0.04 mg/mL (in 1:20 DMF:PBS aqueous buffer)
Quantified Difference>1000-fold higher solubility in pure organic solvents vs. aqueous media
ConditionsRoom temperature solvent preparation for in vitro assays

Prevents costly experimental failures by dictating the exact formulation protocol required for accurate dosing in cellular and biochemical assays.

In Vitro Modeling of Tamoxifen-Resistant Breast Cancer

Because Bazedoxifene induces proteasomal degradation of ERα (unlike tamoxifen or raloxifene), it is the optimal SERM/SERD hybrid for treating MCF-7 or BT483 tamoxifen-resistant variants to study receptor down-regulation pathways[1].

Screening Assays for ESR1 Somatic Mutations

Given its 20-fold superior potency over Fulvestrant against the Y537S ERα mutant, Bazedoxifene serves as an essential positive control in drug discovery programs targeting acquired endocrine resistance in metastatic breast cancer [2].

Dual-Inhibition Combination Therapy Research

Bazedoxifene is specifically utilized alongside CDK4/6 inhibitors (e.g., palbociclib) in preclinical models to evaluate synergistic anti-proliferative effects without the confounding variable of ERα stabilization seen with older SERMs [2].

Tissue-Selective Estrogen Complex (TSEC) Development

Due to its pure antagonist profile in the endometrium combined with bone-sparing agonism, Bazedoxifene is the preferred SERM for co-formulation studies with conjugated estrogens, providing a benchmark for developing safer hormone replacement therapies [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

470.25694295 Da

Monoisotopic Mass

470.25694295 Da

Heavy Atom Count

35

Appearance

Solid

UNII

Q16TT9C5BK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Indicated for following conditions alone or in combination with conjugated estrogens in women with a uterus: - Treatment of moderate to severe vasomotor symptoms associated with menopause - Prevention of postmenopausal osteoporosis
FDA Label
Conbriza is indicated for the treatment of postmenopausal osteoporosis in women at increased risk of fracture. A significant reduction in the incidence of vertebral fractures has been demonstrated; efficacy on hip fractures has not been established. When determining the choice of Conbriza or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.
Bazedoxifene is a selective estrogen receptor modulator (SERM) primarily used to manage osteoporosis in postmenopausal women. Osteoporosis is increasingly prevalent in the fast-growing population of individuals 65 and older. This condition is characterized by the progressive degeneration of overall bone density, rendering the patient increasingly susceptible to proximal fractures.

Livertox Summary

The selective estrogen receptor modulators (SERMs) are a group of nonsteroidal compounds that have estrogen-like effects (agonism) on some tissues (such as bone, skin, heart or vaginal epithelium), but antiestrogen effects (antagonism) on other tissues (such as breast or uterus). Depending on the tissue specificity and balance of the agonist and antagonist activities, these agents have different clinical effects, different indications and different adverse side effects. Typical indications for SERMS include treatment or prevention of breast cancer (tamoxifen, toremifene, raloxifene), treatment or prevention of postmenopausal osteoporosis (raloxifene, bazedoxifene) and amelioration of symptoms of menopause symptoms (ospemifene). Separate documents for the SERMs that are used largely for prevention of cancer, tamoxifen and toremifene, are available in LiverTox. This document summaries background information and the potential hepatotoxicity of raloxifene, bazedoxifene and ospemifene, SERMs used for treatment of nonmalignant conditions such as osteoporosis and menopausal symptoms of hot flashes and dyspareunia.
Drug Class: Antineoplastic Agents, Osteoporosis Agents

Drug Classes

(Raloxifene) Antineoplastic Agents; Osteoporosis Agents

Pharmacology

Bazedoxifene is an indole derivative and third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic activity. Upon administration, bazedoxifene specifically binds to estrogen receptors in responsive tissues, including liver, bone, breast, and endometrium. The resulting ligand-receptor complex is translocated to the nucleus where, depending on the tissue type, it either promotes or suppresses the transcription of estrogen-regulated genes. Bazedoxifene acts as an estrogen antagonist in uterine and breast tissue, thereby blocking the proliferative effects of estrogen-binding to ER-positive cells in these tissues. Bazedoxifene functions as an estrogen agonist in lipid metabolism, thereby decreasing total and LDL cholesterol levels. In bone, it decreases bone resorption and bone turnover and increases bone mineral density.

MeSH Pharmacological Classification

Selective Estrogen Receptor Modulators

ATC Code

G03XC02
G03CC07
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XC - Selective estrogen receptor modulators
G03XC02 - Bazedoxifene

Mechanism of Action

Bazedoxifene belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). Bazedoxifene acts as both an oestrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes. Bazedoxifene decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range. These effects on bone remodelling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures. Bazedoxifene functions primarily as an oestrogen-receptor antagonist in uterine and breast tissues.

Pictograms

Health Hazard

Health Hazard

Other CAS

198481-32-2

Absorption Distribution and Excretion

Bazedoxifene is rapidly absorbed with a tmax of approximately 2 hours and exhibits a linear increase in plasma concentrations for single doses from 0.5 mg up to 120 mg and multiple daily doses from 1 mg to 80 mg. The absolute bioavailability of bazedoxifene is approximately 6%.
The major route of elimination of radio-labelled bazedoxifene is the faeces, and less than 1% of the dose is eliminated in urine.
Following intravenous administration of a 3 mg dose of bazedoxifene, the volume of distribution is 14.7 ± 3.9 l/kg.
The apparent oral clearance of bazedoxifene is approximately 4 to 5 l/h/kg.

Metabolism Metabolites

Glucuronidation is the major metabolic pathway. After peroral application, bazedoxifene is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4'-glucuronide (M4) and bazedoxifene-5-glucuronide (M5).Little or no cytochrome P450-mediated metabolism is evident. The concentrations of this glucuronide are approximately 10-fold higher than those of unchanged active substance in plasma.

Wikipedia

Bazedoxifene

Biological Half Life

~30 hours.

Use Classification

Human drugs -> Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
Gruber C, Gruber D: Bazedoxifene (Wyeth). Curr Opin Investig Drugs. 2004 Oct;5(10):1086-93. [PMID:15535430]
Miller PD, Chines AA, Christiansen C, Hoeck HC, Kendler DL, Lewiecki EM, Woodson G, Levine AB, Constantine G, Delmas PD: Effects of bazedoxifene on BMD and bone turnover in postmenopausal women: 2-yr results of a randomized, double-blind, placebo-, and active-controlled study. J Bone Miner Res. 2008 Apr;23(4):525-35. [PMID:18072873]

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